molecular formula C8H11NO2 B1312696 6-Methoxy-2,4-dimethylpyridin-3-OL CAS No. 627098-09-3

6-Methoxy-2,4-dimethylpyridin-3-OL

Cat. No. B1312696
M. Wt: 153.18 g/mol
InChI Key: UKTMWJCDPSKCPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2,4-dimethylpyridin-3-OL consists of a pyridine ring with two methyl groups at the 2nd and 4th positions, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position .

Scientific Research Applications

Antioxidant Properties and Synthesis

A study delves into the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting their notable antioxidant properties. The methoxy derivative, specifically 6-methoxy-2,4-dimethyl-3-pyridinol, was synthesized via a Baeyer-Villiger reaction, demonstrating superior phenolic chain-breaking antioxidant abilities in controlled conditions. This indicates its potential application in areas where oxidative stress mitigation is crucial, such as in the development of new pharmaceuticals or materials designed to resist oxidative degradation (Wijtmans et al., 2004).

Conductance Studies

Another research focus is on conductance studies, particularly looking into the interactions between 4-methoxy-2,6-dimethylpyridine N-oxide and trifluoroacetic acid in nitrobenzene. This research provides insights into the acid-base equilibria of pyridine derivatives, which could be beneficial for understanding the solvation and conductivity properties of related compounds in various solvents. Such information can be applied in the design of new materials for electronic applications, where precise control over conductive properties is necessary (Barczyński & Szafran, 1994).

Antifungal Activity

Research into the antifungal effect of certain pyridine derivatives against types of fungi such as Aspergillus terreus and Aspergillus niger is also noteworthy. This investigation suggests that 6-methoxy-2,4-dimethylpyridin-3-OL derivatives can be synthesized with significant antifungal activities, offering potential applications in the development of new antifungal agents for agricultural or pharmaceutical use (Jafar et al., 2017).

Environmental Degradation

The degradation of pyridines, including 2,6-dimethylpyridine by specific bacteria such as Arthrobacter crystallopoietes, highlights an environmental application. This bacterium can degrade 2,6-dimethylpyridine to 2,6-dimethylpyridin-3-OL among other metabolites, showcasing a method for bioremediation of waste water from chemical and pharmaceutical industries, thus reducing environmental pollution (Khasaeva et al., 2020).

Safety And Hazards

The safety data sheet for 6-Methoxy-2,4-dimethylpyridin-3-OL suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name

6-methoxy-2,4-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-7(11-3)9-6(2)8(5)10/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMWJCDPSKCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463638
Record name 6-Methoxy-2,4-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,4-dimethylpyridin-3-OL

CAS RN

627098-09-3
Record name 6-Methoxy-2,4-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wijtmans, DA Pratt, J Brinkhorst… - The Journal of …, 2004 - ACS Publications
The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols having interesting antioxidant properties is reported. The general synthetic strategy leading to the …
Number of citations: 114 pubs.acs.org

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